

Specificity of Menin-MLL inhibitor 31 for the Menin-MLL interaction

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Compound of Interest

Compound Name: Menin-MLL inhibitor 31

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Specificity of Menin-MLL Inhibitors: A Comparative Analysis

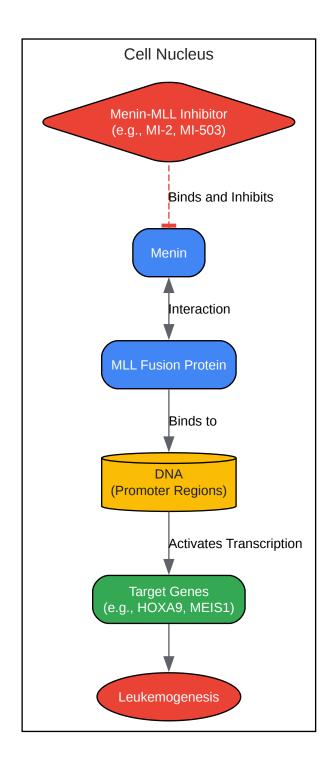
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. This has led to the development of small molecule inhibitors that disrupt this protein-protein interaction, offering a promising therapeutic strategy. This guide provides a comparative analysis of the specificity and performance of key Menin-MLL inhibitors, with a focus on the well-characterized MI-series of compounds.

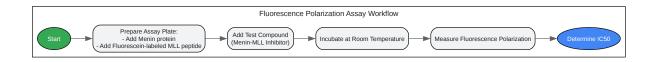
Overview of the Menin-MLL Interaction

Menin acts as an essential oncogenic cofactor for MLL fusion proteins, which are hallmarks of a specific subset of acute leukemias.[1][2][3] The direct binding of Menin to the N-terminus of MLL is required for the leukemogenic activity of MLL fusion proteins.[1][3] This interaction is crucial for the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for the transforming activity of MLL fusions.[1][4] Consequently, inhibiting the Menin-MLL interaction represents a targeted therapeutic approach for MLL-rearranged leukemias.[2] [5][6]

Below is a diagram illustrating the Menin-MLL signaling pathway and the point of intervention for the inhibitors.









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